4-Methoxycyclohexanamine

Description

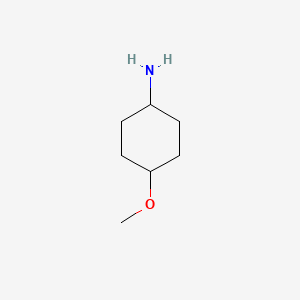

4-Methoxycyclohexanamine (CAS: 4342-46-5) is a cyclohexylamine derivative featuring a methoxy group at the 4-position of the cyclohexane ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. The compound exists as a mixture of cis and trans isomers due to the cyclohexane ring’s conformational flexibility, influencing its physicochemical properties and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMXLAZIFYYECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347613 | |

| Record name | 4-Methoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-46-5, 121588-79-2 | |

| Record name | 4-Methoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methoxycyclohexyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexanamine can be synthesized through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents under reflux conditions.

Industrial Production Methods: In an industrial setting, 4-Methoxycyclohexanamine can be produced through catalytic hydrogenation of 4-methoxycyclohexanone. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-methoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-methoxycyclohexanol using reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in ethanol under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 4-Methoxycyclohexanone

Reduction: 4-Methoxycyclohexanol

Substitution: Various substituted cyclohexanamine derivatives

Scientific Research Applications

Medicinal Chemistry

4-Methoxycyclohexanamine is explored for its potential therapeutic applications, particularly in neurological disorders. Its interaction with neurotransmitter systems may provide insights into drug development for mood disorders and other neurological conditions.

- Neurotransmitter Modulation : Preliminary studies suggest that it may act as a monoamine oxidase inhibitor, influencing serotonin and dopamine receptors.

- Antiproliferative Effects : Some derivatives have shown potential antiproliferative properties, indicating possible applications in cancer therapy.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions:

- Oxidation to 4-Methoxycyclohexanone .

- Reduction to 4-Methoxycyclohexanol .

- Nucleophilic Substitution Reactions leading to various substituted derivatives.

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of 4-Methoxycyclohexanamine on serotonin and dopamine receptors, revealing its potential as a therapeutic agent for mood disorders. The research highlighted its ability to inhibit monoamine oxidase, which could enhance serotonin levels in the brain.

Case Study 2: Antiproliferative Activity

Research conducted on derivatives of 4-Methoxycyclohexanamine demonstrated significant antiproliferative effects against various cancer cell lines. The compounds were evaluated for their ability to inhibit cell growth, suggesting a promising avenue for cancer treatment.

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexanamine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect serotonin and dopamine receptors.

Comparison with Similar Compounds

Key Observations :

- Isomerism : Both 4-Methoxycyclohexanamine and 4,4'-methylenebis(cyclohexylamine) exhibit cis/trans isomerism, impacting their crystallinity and reactivity .

Diamines and Branched Derivatives

Key Observations :

- Diamine vs. Monoamine: 4,4'-Methylenebis(cyclohexylamine)’s dual amine groups enable cross-linking in polymers, unlike monoamines like 4-Methoxycyclohexanamine, which serve as simpler intermediates .

- Pharmacological Activity : Methylhexanamine’s branched structure confers stimulant effects, contrasting with 4-Methoxycyclohexanamine’s lack of reported bioactivity .

Aromatic Amines with Methoxy Substituents

Key Observations :

Biological Activity

4-Methoxycyclohexanamine, with the chemical formula C7H15NO, is a cyclohexane derivative notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

4-Methoxycyclohexanamine features a methoxy group attached to the fourth carbon of a cyclohexane ring. Its molecular weight is approximately 129.2 g/mol, and it exists in both trans and cis forms, with the trans isomer being more commonly referenced in scientific literature. The compound is typically a colorless to pale yellow liquid or solid.

The biological activity of 4-Methoxycyclohexanamine is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, influencing various signal transduction pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that it may act as a ligand for specific receptors involved in neurological processes.

Biological Activities

Research indicates that 4-Methoxycyclohexanamine exhibits several significant biological activities:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly its potential role as a monoamine oxidase inhibitor. This suggests possible applications in treating mood disorders and other neurological conditions.

- Antiproliferative Effects : Preliminary studies have indicated that derivatives of 4-Methoxycyclohexanamine may possess antiproliferative properties, making them candidates for further research in cancer therapy .

- Interaction with Biological Molecules : The compound's ability to interact with various biological molecules positions it as a useful intermediate in the synthesis of pharmaceuticals targeting different diseases.

In Vitro Studies

In vitro studies have demonstrated that 4-Methoxycyclohexanamine can inhibit certain enzymatic activities related to neurotransmitter metabolism. For instance, it has shown promise in inhibiting monoamine oxidase (MAO), which could enhance serotonin levels in the brain and potentially alleviate symptoms of depression.

In Vivo Studies

A notable study evaluated the efficacy of 4-Methoxycyclohexanamine derivatives in animal models for various diseases. These studies highlighted the compound's potential as an antileishmanial agent, where specific derivatives demonstrated significant reductions in parasite load compared to control treatments .

Comparative Analysis with Similar Compounds

The following table summarizes key features of 4-Methoxycyclohexanamine compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Methoxycyclohexanamine | 121588-79-2 | Neurotransmitter modulation; potential MAO inhibitor |

| 4-Methoxycyclohexanol | Not applicable | Reduction product; less biological activity |

| 4-Methoxycyclohexanone | Not applicable | Oxidation product; used in organic synthesis |

| N-Methyl-4-methoxycyclohexanamine | 1311315-59-9 | Methylated derivative; pharmacological studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.